

(S)-2-(morpholin-3-yl)ethanol CAS number

761460-05-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Morpholin-3-yl)ethanol

Cat. No.: B1524642

[Get Quote](#)

An In-Depth Technical Guide to (S)-2-(morpholin-3-yl)ethanol (CAS: 761460-05-3): A Chiral Building Block for Modern Drug Discovery

Introduction

(S)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a 3-substituted morpholine, it belongs to a class of scaffolds frequently incorporated into biologically active molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding. The specific (S)-stereochemistry at the C3 position, combined with the reactive primary alcohol on the ethyl side chain, makes this molecule a versatile and valuable chiral building block for the stereoselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its synthesis, analysis, applications, and handling, tailored for researchers and scientists in the pharmaceutical industry.

Physicochemical and Structural Characteristics

The utility of (S)-2-(morpholin-3-yl)ethanol as a synthetic building block is rooted in its distinct structural features. The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine, offering a combination of hydrogen bond accepting (oxygen and nitrogen) and donating (N-H) capabilities. The stereocenter at the C3 position is crucial for enantioselective interactions with biological targets, a cornerstone of modern drug design.[\[1\]](#)

The 2-hydroxyethyl substituent provides a convenient chemical handle for subsequent synthetic transformations.

Table 1: Physicochemical Properties of (S)-2-(morpholin-3-yl)ethanol

Property	Value	Source
CAS Number	761460-05-3	[2]
Molecular Formula	C ₆ H ₁₃ NO ₂	[3]
Molecular Weight	131.17 g/mol	[3]
IUPAC Name	2-[(3S)-morpholin-3-yl]ethanol	N/A
Synonyms	(S)-3-Hydroxyethylmorpholine	[4]
Predicted LogP	-0.314	[5]
Predicted Boiling Point	255.4 °C at 760 mmHg	[5]
Predicted Flash Point	108.2 °C	[5]
Predicted Density	1.019 g/cm ³	[5]

Note: Most physical properties are predicted values from computational models, as extensive experimental data for this specific compound is not publicly available. These values should be used as estimates.

Synthesis and Mechanistic Rationale

The stereocontrolled synthesis of 3-substituted morpholines is a non-trivial challenge. A robust and reliable synthetic route is paramount for producing this chiral building block with high enantiomeric purity. The most logical and field-proven approach begins with a readily available chiral precursor, using the "chiral pool" to establish the desired stereocenter.

Primary Recommended Synthesis: From L-Serine

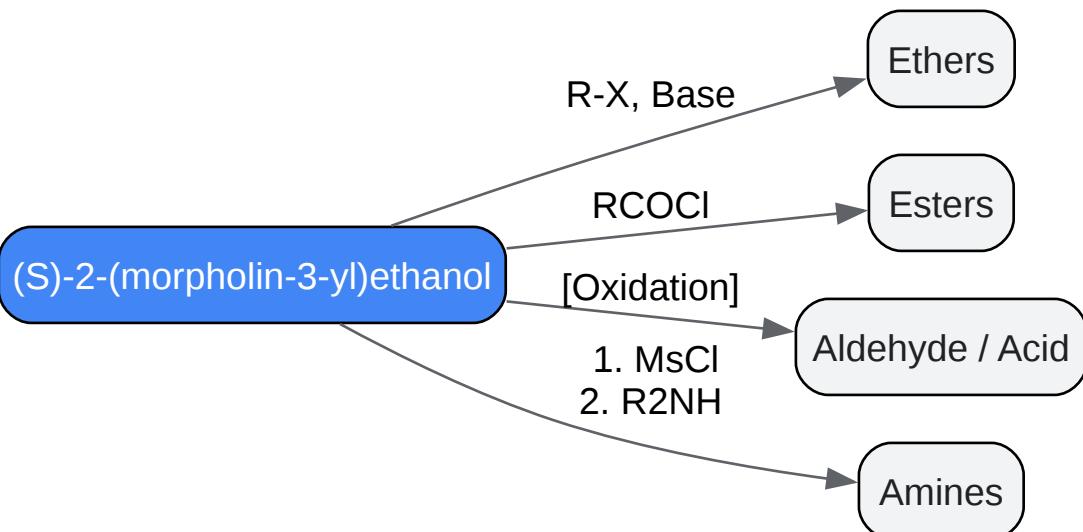
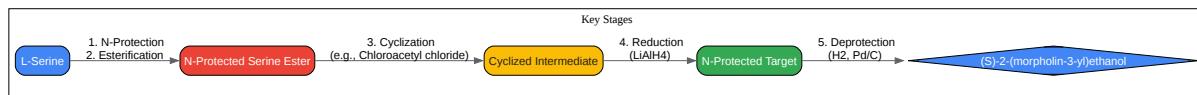
This strategy leverages the natural stereochemistry of L-serine to directly set the (S)-configuration at the C3 position of the morpholine ring. The choice of L-serine as the starting

material is a key experimental decision, as it obviates the need for asymmetric catalysis or chiral resolution, which can be costly and less efficient.[\[6\]](#)

Protocol 1: Stereoselective Synthesis of (S)-**2-(morpholin-3-yl)ethanol**

- N-Protection:

- Dissolve L-serine in an appropriate aqueous base (e.g., NaOH solution).
- Cool the solution to 0 °C in an ice bath.
- Slowly add benzyl chloroformate (Cbz-Cl) or perform reductive amination with benzaldehyde to introduce a benzyl (Bn) protecting group on the nitrogen atom.
- Causality: The N-benzyl group is chosen for its stability under the subsequent reaction conditions and its susceptibility to removal via catalytic hydrogenation. It prevents the secondary amine from participating in unwanted side reactions during the cyclization step.
[\[6\]](#)



- Esterification:

- Convert the carboxylic acid of N-benzyl-L-serine to its methyl ester by reacting with methanol under acidic catalysis (e.g., thionyl chloride or H₂SO₄).
- Causality: The methyl ester is a better electrophile than the carboxylate, facilitating the subsequent reduction step.

- Cyclization:

- Treat the N-benzyl-L-serine methyl ester with a two-carbon electrophile, such as chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., NaH) to form the morpholinone ring.
- A more direct approach involves reacting N-benzylserine with chloroacetyl chloride to form the N-benzyl-5-oxomorpholine-3-carboxylate.[\[6\]](#)
- Causality: This intramolecular Williamson ether synthesis or related cyclization is a common strategy for forming the oxazine ring.

- Reduction:
 - Reduce the ester and the amide functionalities of the morpholinone intermediate using a strong reducing agent like Lithium Aluminum Hydride (LiAlH_4) in an anhydrous ether solvent (e.g., THF).
 - Causality: LiAlH_4 is a powerful, non-selective reducing agent capable of reducing both esters and amides to their corresponding alcohols and amines, respectively. This single step accomplishes the formation of the 2-hydroxyethyl side chain and the morpholine ring amine.
- Deprotection:
 - Remove the N-benzyl protecting group via catalytic hydrogenation.
 - Dissolve the N-benzyl-protected product in a suitable solvent (e.g., ethanol, methanol).
 - Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
 - Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product.
 - Causality: Palladium-catalyzed hydrogenolysis is a clean and efficient method for cleaving benzyl groups, yielding the desired secondary amine with toluene as the only byproduct.
[6]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. astatechdd.lookchem.com [astatechdd.lookchem.com]
- 3. (R)-2-(morpholin-3-yl)ethanol | C6H13NO2 | CID 53482120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 74572-05-7((3R)-3-ethylmorpholine) | Kuujia.com [kuujia.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [(S)-2-(morpholin-3-yl)ethanol CAS number 761460-05-3]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524642#s-2-morpholin-3-yl-ethanol-cas-number-761460-05-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com